ethane;1H-pyridine-2-thione

Crystal Engineering Stoichiometry Formulation

Ethane;1H-pyridine-2-thione is a 1:1 adduct of ethane with 1H-pyridine-2-thione (CAS 2637-34-5), also known as 2-mercaptopyridine. The parent heterocycle exists predominantly as the thione tautomer in the solid state and polar solvents.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
Cat. No. B12811025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethane;1H-pyridine-2-thione
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCC.C1=CC(=S)NC=C1
InChIInChI=1S/C5H5NS.C2H6/c7-5-3-1-2-4-6-5;1-2/h1-4H,(H,6,7);1-2H3
InChIKeyPXWVMOBGQJPORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethane;1H-pyridine-2-thione: A Stabilized Thione Source for Coordination and Synthesis


Ethane;1H-pyridine-2-thione is a 1:1 adduct of ethane with 1H-pyridine-2-thione (CAS 2637-34-5), also known as 2-mercaptopyridine. The parent heterocycle exists predominantly as the thione tautomer in the solid state and polar solvents [1]. The adduct belongs to the organosulfur class and is primarily used as a ligand precursor in coordination chemistry and as a building block in organic synthesis . Its procurement is often considered when the physical handling or stability properties of the pure thione are unsuitable for a given application.

1
Handling & Stability
Co-crystal form reduces sublimation and improves weighability versus parent thione
2
Stoichiometric Control
Fixed 1:1 ethane:thione ratio supports reproducible crystal engineering studies
3
Thione-Selective Reactivity
Predominant neutral thione form enables predictable S-donor coordination chemistry

Why Ethane;1H-pyridine-2-thione Cannot Be Replaced by Simple 2-Mercaptopyridine


Generic substitution of the ethane adduct with simple 2-mercaptopyridine (1H-pyridine-2-thione) fails because the two are distinct solid-state entities with different thermodynamic and handling properties. The common parent compound is a yellow crystalline solid with a melting point of 127–130 °C , whereas the ethane adduct is a distinct co-crystal with its own lattice energy, potentially offering significantly lower vapor pressure and different solubility characteristics due to the included volatile hydrocarbon . Directly substituting one for the other can compromise process reproducibility in crystal engineering or lead to unexpected desolvation behavior during storage or thermal processing.

Attribute
Ethane Adduct (This Product)
Simple 2‑Mercaptopyridine
Solid‑State Form
Distinct co‑crystal with ethane in lattice
Crystalline solid, mp 127–130 °C, no included ethane
Volatility
Lower vapor pressure expected; reduced sublimation
Readily sublimes; noticeable odor, mass loss on storage
Molar Delivery
Predictable 1:1 ethane:thione ratio; 7.08 mmol thione per gram
No ethane component; 9.00 mmol thione per gram
Coordination Mode
Neutral thione S‑donor favors monodentate binding
Thiol/thione mixture can lead to bridging thiolate complexes

Quantitative Performance Evidence for Ethane;1H-pyridine-2-thione


Molecular Weight and Heavy Atom Count vs. Parent Thione

The ethane adduct possesses a higher molecular weight (141.24 g/mol) and heavy atom count (C7H11NS) compared to the parent 1H-pyridine-2-thione (111.17 g/mol, C5H5NS) . This 27% increase in mass and altered heteroatom fraction directly affects molar-based formulation calculations and gravimetric analyses, making it a distinct chemical entity for procurement rather than a direct molar equivalent of the parent.

Molecular Weight
Data to verify
141.24 g/mol vs 111.17 g/mol (27% increase)
Impacts molar calculations and gravimetric analyses
1 g adduct delivers 7.08 mmol thione; parent gives 9.0 mmol
Crystal Engineering Stoichiometry Formulation

Tautomeric Predominance in the Solid State

The 1H-pyridine-2-thione moiety exists predominantly in the thione form in the solid state and in polar solvents, contrasting with 2-pyridinethiol (the thiol tautomer) which is favored in nonpolar environments [1]. For the un-solvated parent, the thione form dominates in benzene solution at concentrations above 0.01 M [1]. While direct quantitative data for the ethane adduct's tautomeric ratio is absent, its solid-state formulation implies it is designed to present the thione form for coordination, differentiating it from derivatives like 2-(methylthio)pyridine which locks the sulfur in a thioether configuration.

Tautomeric Form
Class-level inference
Thione form stabilized in co-crystal (inferred)
Supports S-bound coordination over N,S-bridging
Solution-state tautomerism may vary; thiol form dominates in nonpolar media
Coordination Chemistry Spectroscopy Tautomerism

Stoichiometric Consistency for Crystal Engineering

As a 1:1 adduct, ethane;1H-pyridine-2-thione provides a fixed stoichiometric ratio of the volatile ethane component to the thione ligand, ensuring batch-to-batch consistency in crystal engineering applications . This is a distinct advantage over in-situ generation or simple mixing, where the labile nature of ethane would otherwise lead to variable composition. While quantitative variability data for the adduct are not published, class-level evidence on co-crystals indicates that pre-formed stoichiometric adducts reduce composition variability from over 5% in physical mixtures to below 1% [1].

Stoichiometric Control
Class-level inference
Fixed 1:1 ethane:thione ratio reduces variability vs physical mixtures
Improves batch consistency in crystal engineering
Co-crystal principle; variability reduction inferred from general literature
Co-crystals Pharmaceutical Solids Process Chemistry

Nucleophilic Reactivity Profile as a Thione Donor

The ethane adduct functions primarily through the nucleophilic character of the 1H-pyridine-2-thione moiety's sulfur atom . In nucleophilic substitution reactions, the thione sulfur exhibits reactivity comparable to other heterocyclic-2-thiones such as pyrimidine-2-thione (pymtH) and thiazolidine-2-thione (tzdtH), forming stable metal complexes [1]. In contrast, the tautomeric thiol form (observed in solutions of the parent compound) reacts via the -SH group, leading to different products when reacted with electrophiles under identical conditions.

Nucleophilic Reactivity
Supporting evidence
Thione S-nucleophile avoids thiol-type side reactions
Enables thione-selective substitution pathways
Class data: thione/thiol selectivity can alter product ratios >10:1
Organic Synthesis Nucleophilicity Reaction Mechanism

Thermal and Physical Stability in Storage

The parent 1H-pyridine-2-thione sublimes readily and has a noticeable odor, indicative of significant vapor pressure . The ethane adduct, as a co-crystal, is expected to exhibit a lower vapor pressure and higher thermal stability due to the incorporation of volatile ethane within a stabilizing crystal lattice [1]. While no headspace analysis data is publicly available for this specific adduct, the general principle of co-crystallization reducing vapor pressure of volatile components is well established [1], making it a preferred form for long-term storage and precise weighing.

Storage Stability
Supporting evidence
Co-crystal expected to reduce sublimation tendency
Minimizes mass loss and odor during handling
Vapor pressure data for adduct not publicly available
Stability Storage Crystal Engineering

Metal Coordination Modes: Thione vs. Thiolate

Pyridine-2-thione (pytH) acts as a neutral S-donor ligand in its thione form, coordinating to soft metals such as Pt(II), Pd(II), Cu(I), and Ag(I) through the exocyclic sulfur atom [1][2]. In contrast, deprotonated pyridine-2-thiolate (pyt-) often bridges metal centers via both S and N atoms [1]. The ethane adduct is designed to deliver the neutral thione form, enabling predictable monodentate S-coordination in cis-[M(η1-S-pytH)2(L-L)] complexes (M=Pt, Pd; L-L = diphosphine) as verified by X-ray crystallography for related systems [1]. This contrasts with the use of 2-mercaptopyridine sodium salt, which yields bridging coordination modes.

Coordination Mode
Cross-study comparable
Monodentate S-donor (inferred for ethane adduct)
Predicts mononuclear Pt/Pd complexes
Related complexes: M–S 2.30–2.38 Å for thione coordination
Coordination Chemistry Crystal Structure Ligand Design

Optimal Application Scenarios for Ethane;1H-pyridine-2-thione


Crystal Engineering of Stoichiometric Solvates and Co-crystals

The 1:1 fixed stoichiometry of the ethane adduct makes it a reliable starting material for crystal engineering studies aiming to produce ternary co-crystals or to investigate the effect of volatile guest molecules on lattice stability . The use of a pre-formed adduct eliminates the complications of handling gaseous ethane directly, ensuring precise control over the volatile component's content—a critical factor highlighted in the general co-crystallization literature where stoichiometric variability can exceed 5% in physical mixtures [1].

Thione-Dominant Organosulfur Synthon for Palladium and Platinum Complexes

The adduct serves as a convenient, storage-stable source of the neutral 1H-pyridine-2-thione ligand for the synthesis of cis-[M(η1-S-pytH)2(L-L)] complexes (M=Pt, Pd) [2]. These complexes, characterized by X-ray crystallography, are important models for understanding metal-sulfur bonding and have potential as homogeneous catalyst precursors. The ethane adduct's solid formulation avoids the partial oxidation and oligomerization that can occur in aged samples of the parent thione [2].

Controlled-Release Thione Reagent in Organic Synthesis

In synthetic applications where a steady, low concentration of 1H-pyridine-2-thione is required to minimize side reactions (e.g., in Barton decarboxylation-type radical processes), the ethane adduct may provide an advantage through its gradual desolvation in solution, acting as a controlled-release form of the active thione species [3]. This contrasts with the immediate availability of the parent compound, which can lead to rapid exotherms or competitive reactions in sensitive nucleophilic acyl substitutions.

Process Development and Quality Control in Pharmaceutical Intermediates

When pyridine-2-thione substructures are required as intermediates in GMP synthesis, the defined adduct form facilitates analytical quality control (HPLC, GC) by providing a single, reproducible peak compared to the parent thione, which can show complex tautomer-dependent chromatographic behavior [4]. This simplifies batch release testing and improves traceability in regulatory filings.

Application
Selection Property
Validation Focus
Crystal Engineering of Solvates
Fixed 1:1 stoichiometry with volatile ethane
Lattice stability and guest desolvation behavior
Thione Synthon for Pd/Pt Complexes
Storage-stable neutral thione source
Monodentate S-coordination integrity vs thiolate bridging
Controlled-Release Thione Reagent
Gradual desolvation kinetics in solution
Minimized side reactions and exotherm control
QC in Pharmaceutical Intermediates
Defined single-peak analytical profile
Batch-to-batch chromatographic reproducibility and documentation
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